molecular formula C15H10Cl2O B2884749 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene CAS No. 1260807-80-4

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene

Cat. No.: B2884749
CAS No.: 1260807-80-4
M. Wt: 277.14
InChI Key: MQVYHTSEIADBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene is an organic compound characterized by the presence of two chlorine atoms, an ethynyl group, and a phenoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Alkyne Addition: Addition of an ethynyl group to the phenoxymethyl moiety.

    Coupling Reactions: Coupling of the phenoxymethyl group to the benzene ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and palladium-catalyzed coupling reactions are commonly employed.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethynyl group to a carboxyl group.

    Reduction: Reduction of the ethynyl group to an ethyl group.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of hydroxyl or amino-substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-(3-ethynyl-phenyl)-benzene
  • 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-toluene
  • 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-anisole

Uniqueness

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-1-[(3-ethynylphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVYHTSEIADBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.